
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole, also known as BPT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPT belongs to the class of thiazole derivatives, which have been reported to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is not fully understood. However, several studies have suggested that 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole exerts its biological activities by targeting specific proteins and enzymes in the cell. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in the regulation of cell survival and proliferation. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has also been reported to inhibit the activity of DNA topoisomerase II, which is involved in the regulation of DNA replication and transcription.
Biochemical and Physiological Effects:
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to exhibit several biochemical and physiological effects. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has also been reported to inhibit the growth of cancer cells by arresting the cell cycle and inhibiting DNA replication. Moreover, 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to exhibit antifungal and antiviral activities by targeting specific enzymes and proteins in the cell.
実験室実験の利点と制限
One of the advantages of using 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole in lab experiments is its potential as a therapeutic agent for the treatment of cancer, fungal, and viral infections. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to exhibit high potency against cancer cells and has a low toxicity profile. However, one of the limitations of using 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
Several future directions can be explored in the field of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole research. One of the future directions is the development of new analogs of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole with improved solubility and bioavailability. Moreover, the potential of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole as a therapeutic agent for the treatment of other diseases, such as Alzheimer's and Parkinson's disease, can be explored. Additionally, the mechanism of action of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole can be further elucidated to understand its biological activities better. Finally, the potential of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole as a drug delivery system for targeted drug delivery can be explored.
Conclusion:
In conclusion, 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole exhibits a wide range of biological activities, including anticancer, antifungal, and antiviral activities. The synthesis method of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been extensively studied, and several modifications have been reported to improve the yield and purity of the product. Although 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has several advantages as a therapeutic agent, its low solubility in water is a significant limitation. Several future directions can be explored in the field of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole research, including the development of new analogs, exploring its potential as a drug delivery system, and understanding its mechanism of action better.
合成法
The synthesis of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole involves the reaction of 4-bromobenzaldehyde with thiourea and piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole. The synthesis method of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been extensively studied, and several modifications have been reported to improve the yield and purity of the product.
科学的研究の応用
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral activities. Several studies have reported the potential of 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole as a therapeutic agent for the treatment of cancer. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Moreover, 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has been reported to inhibit the growth of cancer cells by targeting the cell cycle and DNA replication. 4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole has also been reported to exhibit antifungal and antiviral activities, making it a potential candidate for the development of new antifungal and antiviral drugs.
特性
IUPAC Name |
4-(4-bromophenyl)-2-piperidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2S/c15-12-6-4-11(5-7-12)13-10-18-14(16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJVABPZQNPRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(Piperidin-1-yl)Thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

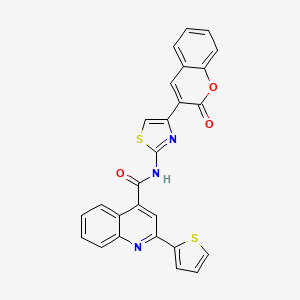
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)
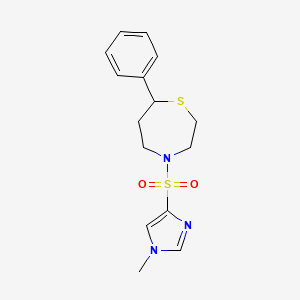

![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)
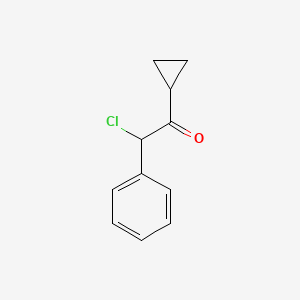

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)
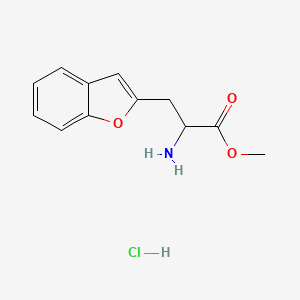

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2939354.png)
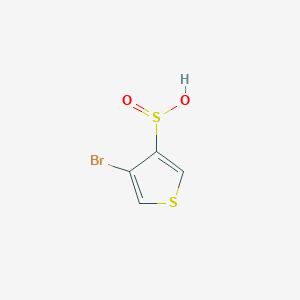
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)